2-Chloro-2-methyl-3-phenylpropionitrile
Description
Chemical Name: 2-Chloro-2-methyl-3-phenylpropionitrile Synonyms: 2-(3-Chlorophenyl)-2-methylpropionitrile; Benzeneacetonitrile, 3-chloro-α,α-dimethyl- CAS Number: 64798-33-0 Molecular Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol Structural Features: The compound consists of a propionitrile backbone with a chloro group at position 2, a methyl group at position 2, and a phenyl ring at position 3. This structure confers unique steric and electronic properties, influencing reactivity and applications in organic synthesis, such as serving as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-chloro-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C10H10ClN/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
STSIDRPRXXMJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 2-Chloro-2-methyl-3-phenylpropionitrile with analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | 64798-33-0 | C₁₁H₁₀ClN | Nitrile, chloro, phenyl, methyl | Phenyl at position 3; chloro and methyl at C2 |
| 3-Chloropropionitrile | 542-76-7 | C₃H₄ClN | Nitrile, chloro | Linear chain with chloro at C3 |
| 3-Chloro-2-methylpropene | 563-47-3 | C₄H₇Cl | Alkene, chloro, methyl | Unsaturated backbone; chloro and methyl at C3 |
| 2-(3-Chlorophenyl)-2-methylpropanoic acid | 64798-35-2 | C₁₀H₁₁ClO₂ | Carboxylic acid, chloro, phenyl | Phenyl at position 3; carboxylic acid at C2 |
| 2-(2-Chlorophenyl)-2-(propylamino)propanenitrile | 1352318-53-6 | C₁₂H₁₅ClN₂ | Nitrile, chloro, amine | Chlorophenyl at C2; propylamine substitution |
Physicochemical Properties
- Boiling Point/Melting Point: The phenyl group in this compound increases its melting point compared to linear analogs like 3-Chloropropionitrile (C₃H₄ClN), which is a liquid at room temperature . The unsaturated 3-Chloro-2-methylpropene (C₄H₇Cl) has lower boiling points due to reduced molecular weight and nonpolar alkene structure .
- Solubility: The nitrile group in this compound enhances polarity, but the bulky phenyl group limits water solubility, favoring organic solvents like dichloromethane. In contrast, 2-(3-Chlorophenyl)-2-methylpropanoic acid (C₁₀H₁₁ClO₂) exhibits higher aqueous solubility due to the carboxylic acid group .
Research Findings and Key Differences
Steric Effects : The methyl and phenyl groups in this compound hinder nucleophilic attacks, making it less reactive than 3-Chloropropionitrile in SN2 reactions .
Synthetic Utility : While 3-Chloro-2-methylpropene (CAS 563-47-3) is used in polymerization, the target compound’s nitrile functionality makes it more suitable for coupling reactions in medicinal chemistry .
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